4-[Bis(4-methylphenyl)methylidene]-5-phenyl-3,4-dihydro-2H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[Bis(4-methylphenyl)methylidene]-5-phenyl-3,4-dihydro-2H-pyrrole is a synthetic organic compound characterized by its unique structure, which includes a pyrrole ring substituted with bis(4-methylphenyl)methylidene and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Bis(4-methylphenyl)methylidene]-5-phenyl-3,4-dihydro-2H-pyrrole typically involves the condensation of 4-methylbenzaldehyde with 5-phenyl-3,4-dihydro-2H-pyrrole under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-[Bis(4-methylphenyl)methylidene]-5-phenyl-3,4-dihydro-2H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
4-[Bis(4-methylphenyl)methylidene]-5-phenyl-3,4-dihydro-2H-pyrrole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-[Bis(4-methylphenyl)methylidene]-5-phenyl-3,4-dihydro-2H-pyrrole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(4-methylbenzylidene)cyclohexanone: Shares structural similarities but differs in the core ring structure.
4-[Bis(4-methoxyphenyl)methylidene]-5-phenyl-3,4-dihydro-2H-pyrrole: Similar structure with methoxy groups instead of methyl groups.
Uniqueness
4-[Bis(4-methylphenyl)methylidene]-5-phenyl-3,4-dihydro-2H-pyrrole is unique due to its specific substitution pattern and the presence of both bis(4-methylphenyl)methylidene and phenyl groups on the pyrrole ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
CAS No. |
820213-30-7 |
---|---|
Molecular Formula |
C25H23N |
Molecular Weight |
337.5 g/mol |
IUPAC Name |
4-[bis(4-methylphenyl)methylidene]-5-phenyl-2,3-dihydropyrrole |
InChI |
InChI=1S/C25H23N/c1-18-8-12-20(13-9-18)24(21-14-10-19(2)11-15-21)23-16-17-26-25(23)22-6-4-3-5-7-22/h3-15H,16-17H2,1-2H3 |
InChI Key |
NIDQZYOXJQBOGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=C2CCN=C2C3=CC=CC=C3)C4=CC=C(C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.